molecular formula C10H8N2O4S B1302231 Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate CAS No. 34674-75-4

Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate

Cat. No.: B1302231
CAS No.: 34674-75-4
M. Wt: 252.25 g/mol
InChI Key: WMZGLTDTPSMOMC-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate is a heterocyclic compound with the molecular formula C10H8N2O4S It is characterized by the presence of a benzothiophene ring system, which is a sulfur-containing aromatic ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate typically involves the nitration of a benzothiophene derivative followed by esterification and amination steps. One common method includes the following steps:

    Nitration: Benzothiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Esterification: The resulting nitrobenzothiophene is then esterified using methanol and a suitable acid catalyst to form the methyl ester.

    Amination: Finally, the nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Reduction: Methyl 3-amino-1-benzothiophene-2-carboxylate.

    Substitution: Various substituted benzothiophene derivatives.

    Oxidation: Methyl 3-nitroso-5-nitro-1-benzothiophene-2-carboxylate.

Scientific Research Applications

Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and inflammatory diseases.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes.

    Biological Research: It serves as a probe in studying enzyme interactions and cellular pathways due to its ability to interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
  • Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Methyl 2-[(2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the design of enzyme inhibitors or electronic materials.

Properties

IUPAC Name

methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S/c1-16-10(13)9-8(11)6-4-5(12(14)15)2-3-7(6)17-9/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZGLTDTPSMOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374902
Record name methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34674-75-4
Record name methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-5-nitrobenzonitrile (25.0 g, 136.9 mmol), commercially available, was treated with 1 equivalent ethyl thioglycolate and 1 equivalent K2CO3 in ethanol by the procedure described in Example 41A to yield the title compound (19.68 g, 54%). m.p. 208°-210° C. 1H NMR(300MHz, DMSO) δ9.23 (d, 1H), 8.29 (d, 1H), 8.11 (dd, 1H), 7.45 (br s, 2H), 4.29 (q, 2H), 1.31 (t, 3H). MS (DCI/NH3) m/e 284 (M+NH4)+.
Quantity
25 g
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54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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